Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester typically involves the reaction of 4-[(1R)-1-Aminoethyl]phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process generally requires a base, such as pyridine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium iodide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide yields [4-[(1R)-1-Aminoethyl]phenyl] iodide, while oxidation with potassium permanganate produces the corresponding imine.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s binding affinity to these targets, while the aminoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(1R)-1-Aminoethyl]phenyl] iodide: Similar structure but with an iodide group instead of trifluoromethanesulfonate.
[4-[(1R)-1-Aminoethyl]phenyl] acetate: Features an acetate group, which can alter its reactivity and applications.
[4-[(1R)-1-Aminoethyl]phenyl] chloride: Contains a chloride group, making it more reactive in certain substitution reactions.
Uniqueness
The presence of the trifluoromethanesulfonate group in Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester imparts unique properties, such as increased stability and reactivity in substitution reactions. This makes it a valuable compound in synthetic chemistry and various applications where these properties are advantageous.
Properties
Molecular Formula |
C9H10F3NO3S |
---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
InChI Key |
ZHKBHYQGMXROHC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
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